molecular formula C8H13N3O B2372083 4-(1H-Imidazol-2-yl)piperidin-4-ol CAS No. 596105-93-0

4-(1H-Imidazol-2-yl)piperidin-4-ol

Cat. No.: B2372083
CAS No.: 596105-93-0
M. Wt: 167.212
InChI Key: SQPHIYUDDSRGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-Imidazol-2-yl)piperidin-4-ol is a compound that features both an imidazole and a piperidine ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolones.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazolones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

4-(1H-Imidazol-2-yl)piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-2-yl)aniline: Similar structure but with an aniline group instead of a piperidine ring.

    4-(1H-Imidazol-2-yl)benzylamine: Contains a benzylamine group instead of a piperidine ring.

Uniqueness

4-(1H-Imidazol-2-yl)piperidin-4-ol is unique due to the presence of both the imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

4-(1H-imidazol-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c12-8(1-3-9-4-2-8)7-10-5-6-11-7/h5-6,9,12H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPHIYUDDSRGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=NC=CN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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